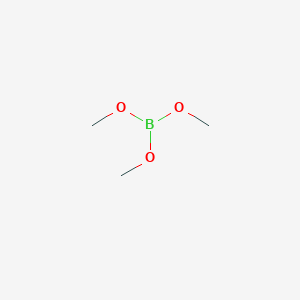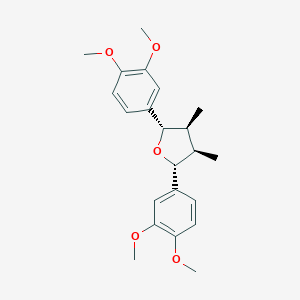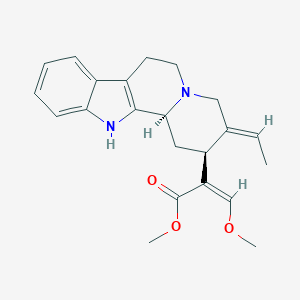![molecular formula C8H15NO5 B150216 Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) CAS No. 136499-22-4](/img/structure/B150216.png)
Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI), also known as DMAPA, is a chemical compound that has gained attention in the field of scientific research due to its unique properties and potential applications. DMAPA is a derivative of acetic acid and is commonly used as a reagent in organic synthesis.
作用机制
The mechanism of action of Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) is not fully understood. However, it is believed that Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) acts as a nucleophilic catalyst, facilitating the formation of acylated products. Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) has also been shown to act as a base, deprotonating acidic substrates and promoting the formation of new bonds.
生化和生理效应
Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) has not been extensively studied for its biochemical and physiological effects. However, studies have shown that Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) is not toxic to cells at low concentrations. Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) has also been shown to have low mutagenic potential.
实验室实验的优点和局限性
One of the advantages of using Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) in lab experiments is its high reactivity and selectivity. Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) is also easy to handle and store. However, Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) can be expensive and may not be suitable for large-scale reactions.
未来方向
There are several potential future directions for the use of Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) in scientific research. One area of interest is the use of Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) in the synthesis of new pharmaceutical compounds. Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) has also been proposed as a potential catalyst for the conversion of biomass into biofuels. Additionally, Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) may have applications in the field of polymer chemistry, where it could be used as a catalyst in the synthesis of new materials.
Conclusion:
Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) is a chemical compound that has gained attention in the field of scientific research due to its unique properties and potential applications. Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) is commonly used as a reagent in organic synthesis and has been shown to be an effective catalyst in a variety of reactions. While the biochemical and physiological effects of Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) are not fully understood, studies have shown that it is not toxic to cells at low concentrations. There are several potential future directions for the use of Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) in scientific research, including the synthesis of new pharmaceutical compounds and the conversion of biomass into biofuels.
合成方法
Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) can be synthesized through a reaction between acetic anhydride and N,N-dimethylaminoethanol. The resulting product is then treated with dimethyl sulfate to obtain Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI). This method has been used in several studies to produce Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) with high purity and yield.
科学研究应用
Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) has been widely used as a reagent in organic synthesis. It has been shown to be an effective catalyst in a variety of reactions, including the acylation of alcohols, amines, and carboxylic acids. Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) has also been used in the synthesis of esters, amides, and lactones.
属性
CAS 编号 |
136499-22-4 |
|---|---|
产品名称 |
Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) |
分子式 |
C8H15NO5 |
分子量 |
205.21 g/mol |
IUPAC 名称 |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetate |
InChI |
InChI=1S/C8H15NO5/c1-8(2,3)14-7(11)9-13-5-6(10)12-4/h5H2,1-4H3,(H,9,11) |
InChI 键 |
LPBIVMGHJCBZFH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NOCC(=O)OC |
规范 SMILES |
CC(C)(C)OC(=O)NOCC(=O)OC |
同义词 |
Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



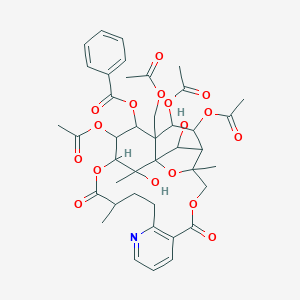
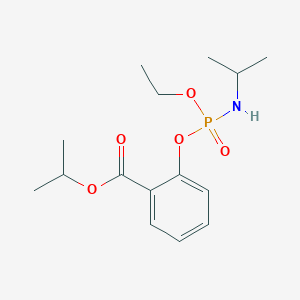
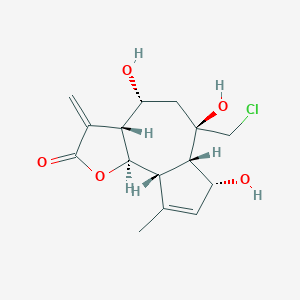
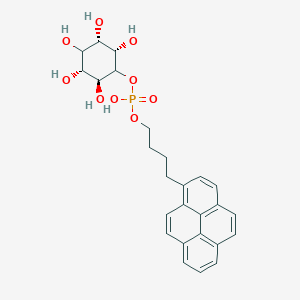


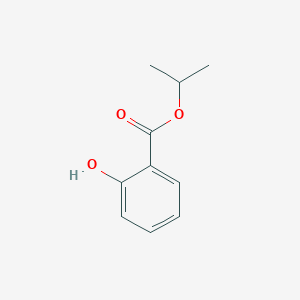

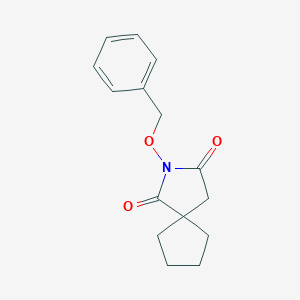
![3-Methylimidazo[1,5-a]pyrazine](/img/structure/B150156.png)
